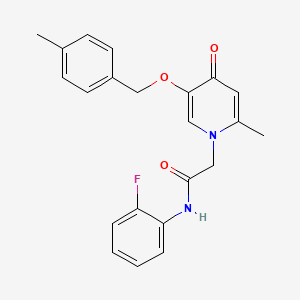

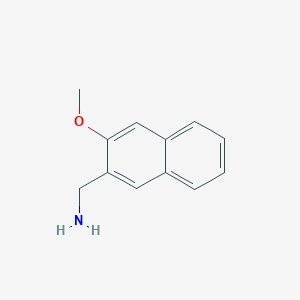

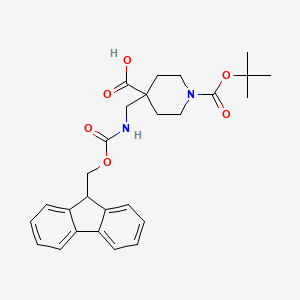

![molecular formula C17H17N3OS2 B2978144 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922676-39-9](/img/structure/B2978144.png)

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as DMABT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DMABT belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various biological and pharmacological studies. In

Applications De Recherche Scientifique

Synthesis and Activity

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 4-(dimethylamino)benzoic acid, have been identified, with some showing anti-inflammatory activity (Lynch et al., 2006).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher inhibition efficiencies than other benzothiazole family inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activity

- Novel heterocyclic compounds, including those incorporating benzothiazole moieties, have been synthesized and exhibited moderate effects against various bacterial and fungal species (Abdel‐Aziz et al., 2008).

- Certain benzamide derivatives, including those with a thiadiazole scaffold, have shown promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).

- 3-Cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazoles and derivatives have demonstrated significant in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013).

Drug Discovery

- Substituted benzamides, including analogs with a benzothiazole structure, have been identified as selective inhibitors of specific enzymes or receptors, beneficial in drug discovery for conditions like cancer (Borzilleri et al., 2006).

PET Imaging

- Benzothiazole-based ligands have been developed for positron emission tomography (PET) imaging of specific brain receptors, aiding in neurological studies (Fujinaga et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis (mtb) h37ra and HIV-1 Reverse Transcriptase (RT) . These targets play a crucial role in the survival and replication of these pathogens, making them ideal targets for therapeutic intervention.

Mode of Action

Similar compounds have shown inhibitory action against their targets . For instance, some compounds have exhibited better inhibitory action than the reference compound, nevirapine, against HIV-1 RT . The compound’s interaction with its targets likely results in changes that inhibit the normal functioning of the target, thereby exerting its therapeutic effect.

Biochemical Pathways

For instance, inhibition of Mtb H37Ra or HIV-1 RT would disrupt the respective pathogen’s replication process .

Result of Action

Similar compounds have shown potent inhibitory activity against their targets . This suggests that the compound’s action likely results in the inhibition of the target’s normal functioning, thereby exerting its therapeutic effect.

Propriétés

IUPAC Name |

4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXMPUNYTZMZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

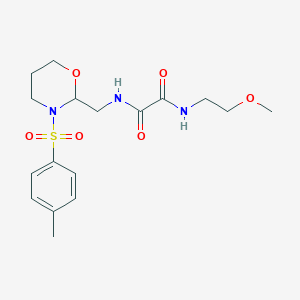

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

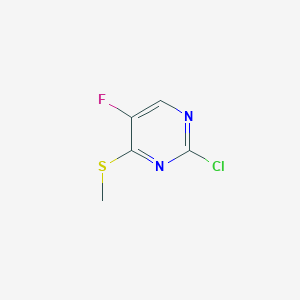

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)

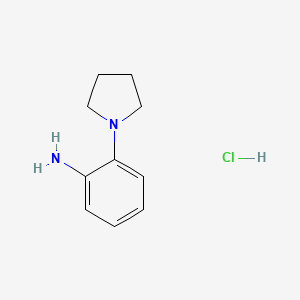

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)